N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
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Overview
Description
N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with an appropriate aldehyde to form an imine intermediate. This intermediate is subsequently reduced to form the corresponding amine. The final step involves the reaction of this amine with an indene derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- (1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is unique due to its specific structural features, such as the combination of a chloro-fluorophenyl group and an indene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-14-9-12(5-6-15(14)20)22-17(24)16(23)21-10-18(25)8-7-11-3-1-2-4-13(11)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXJTFKMPOFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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